molecular formula C19H15NO2S B2530586 N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1207011-22-0

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2530586
CAS No.: 1207011-22-0
M. Wt: 321.39
InChI Key: MGDNDRYTKKEVFN-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C19H15NO2S and its molecular weight is 321.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Molecular Docking Studies

Research by Cakmak et al. (2022) on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated its effective antibacterial activity and potential binding with lung cancer proteins through molecular docking studies. These findings suggest potential applications of related compounds in developing antibacterial agents and cancer therapeutics (Cakmak et al., 2022).

Corrosion Inhibition

Daoud et al. (2014) explored the corrosion inhibition properties of a thiophene Schiff base on mild steel in acidic solutions. The study revealed that the compound efficiently inhibited corrosion, indicating that similar thiophene derivatives could be explored for their corrosion inhibition properties in industrial applications (Daoud et al., 2014).

Electrochemical and Electrochromic Properties

Hu et al. (2013) synthesized novel donor-acceptor type monomers related to thiophene and analyzed their electrochemical and electrochromic properties. The introduction of different acceptor groups significantly affected their properties, suggesting that N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide could have interesting electrochromic applications based on its structural makeup (Hu et al., 2013).

Synthesis and Characterization for Material Science

The synthesis of polyamides containing xanthene units and their characterization, as conducted by Guo et al. (2015), reveals the potential of xanthene derivatives in creating new materials with desirable thermal and solubility properties. This research implies that this compound could be a candidate for synthesizing novel polyamides with specific characteristics (Guo et al., 2015).

Enzyme Inhibitory Activity

The evaluation of thiophene-based heterocyclic compounds for enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) by Cetin et al. (2021) suggests that structurally related compounds could serve as lead compounds in the development of enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their chemical structure. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Thiophene derivatives have a wide range of applications in medicinal chemistry, material science, and coordination chemistry. Therefore, the development of new synthetic methods and the study of their properties and applications are important future directions .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNDRYTKKEVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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